2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide
Description
The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide (hereafter referred to as Compound A) is a triazole-derived molecule with a complex architecture. Key structural features include:
- A 1,2,4-triazole core substituted with an ethyl group at position 4 and a 4-methoxyphenyl group at position 3.
- A sulfanyl (-S-) bridge linking the triazole to an acetohydrazide moiety.
- An (E)-configured hydrazone formed by condensation with 4-(trifluoromethyl)benzaldehyde.
Such attributes make it relevant in drug discovery, particularly for targets requiring hydrophobic interactions or resistance to metabolic degradation .
Properties
CAS No. |
303102-57-0 |
|---|---|
Molecular Formula |
C21H20F3N5O2S |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C21H20F3N5O2S/c1-3-29-19(15-6-10-17(31-2)11-7-15)27-28-20(29)32-13-18(30)26-25-12-14-4-8-16(9-5-14)21(22,23)24/h4-12H,3,13H2,1-2H3,(H,26,30)/b25-12+ |
InChI Key |
HMCLZWIALRSTJA-BRJLIKDPSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple stepsCommon reagents used in these reactions include hydrazine, ethyl iodide, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that triazole compounds can exhibit broad-spectrum activity against bacteria and fungi. The presence of the triazole ring enhances the ability to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
Studies have shown that triazole derivatives possess anticancer activity. The compound's structure suggests potential interactions with biological targets involved in cancer cell proliferation and survival. For instance, derivatives of similar triazole compounds have been reported to inhibit tumor growth in vitro and in vivo models . The specific mechanism often involves the induction of apoptosis in cancer cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory effects. Triazole derivatives have been linked to the modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
Agricultural Applications
Fungicides and Herbicides
The compound's structure indicates potential use as a fungicide or herbicide. Triazole derivatives are known for their efficacy in controlling fungal diseases in crops. They work by inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity . This property makes them valuable in agricultural formulations aimed at protecting crops from fungal infections.
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be integrated into polymer matrices, potentially enhancing the physical properties of materials. Research into the synthesis of polymer composites incorporating triazole derivatives has shown improved thermal stability and mechanical strength . Such advancements could lead to new materials with specialized applications in electronics or coatings.
Summary of Findings
Case Studies
- Anticancer Activity Study : A study evaluated the anticancer effects of similar triazole compounds on human tumor cell lines, demonstrating significant growth inhibition rates and suggesting further investigation into their mechanisms of action .
- Agricultural Efficacy Trial : Field trials using triazole-based fungicides showed a marked reduction in fungal infections in crops compared to untreated controls, highlighting their effectiveness as agricultural protectants .
- Material Enhancement Research : Research on polymer blends containing triazole derivatives indicated improved tensile strength and thermal resistance compared to standard polymers, showcasing their potential for industrial applications .
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity Analysis
Using computational tools like the Tanimoto coefficient and Dice index , Compound A can be compared to analogs based on molecular fingerprints (e.g., MACCS, Morgan). The US-EPA CompTox Chemicals Dashboard defines structural similarity as a Tanimoto score ≥0.8 . Below are key analogs and their differentiating features:
Table 1: Structural Comparison of Compound A with Analogs
*Tanimoto scores estimated based on structural divergence from Compound A.
Substituent Effects on Properties
- Electron-Donating vs. In contrast, analogs with 4-chlorophenyl () or nitrophenyl () substituents exhibit electron-withdrawing effects, which may reduce metabolic stability but increase reactivity . The trifluoromethyl group in Compound A improves lipophilicity (logP ~3.5) compared to analogs with ethoxy (logP ~2.8) or methyl groups (logP ~2.5) .
Steric and Conformational Influences :
- The ethyl group at position 4 of the triazole in Compound A introduces moderate steric bulk, unlike cyclohexyl (ZE-5a) or phenyl () groups, which may hinder target binding .
- The (E)-configuration of the hydrazone ensures planar geometry, critical for π-π stacking with protein targets. Analogs with bulkier substituents (e.g., benzo[d]thiazole in 6s ) may disrupt this interaction.
Bioactivity and Target Interactions
- Antimicrobial Activity : Compound A’s sulfanyl-acetohydrazide moiety is shared with ZE-4b and ZE-5a, which showed moderate activity against Candida albicans . The trifluoromethyl group may enhance penetration through fungal membranes.
- Enzyme Inhibition : Analog 6l () inhibits 5-lipoxygenase (5-LOX) at sub-micromolar concentrations, suggesting that Compound A’s triazole core and sulfanyl linkage are favorable for enzyme active-site binding.
- Antioxidant Potential: The phenylethylidene analog in demonstrated 1.5-fold higher antioxidant activity than BHT, implying that Compound A’s hydrazone moiety could similarly scavenge free radicals .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : The methoxy group in Compound A may slow oxidative metabolism compared to analogs with chloro or nitro groups, which are prone to cytochrome P450-mediated degradation .
- Toxicity : Structural analogs with trifluoromethyl groups (e.g., 6l) generally show low acute toxicity in preclinical models, whereas nitro-containing derivatives () may pose mutagenic risks .
Biological Activity
The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a novel triazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antibacterial, antifungal, and anticancer properties.
Structural Characteristics
The molecular formula of the compound is , with a complex structure that includes a triazole ring and a hydrazide moiety. The compound's structure can be represented as follows:
- SMILES :
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CN2C)C3=CC=C(C=C3)OC - InChIKey :
SEANTDVEOMNOJU-UDWIEESQSA-N
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. For instance, derivatives of triazole have shown activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The specific compound under discussion has not been extensively tested in literature; however, related triazole derivatives have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM against these pathogens .
Antifungal Activity
Similar to its antibacterial properties, triazole derivatives are also known for their antifungal activities. Compounds with a mercapto group have been reported to possess significant antifungal effects against various fungal strains. While direct studies on the specific compound are lacking, its structural analogs indicate potential efficacy against fungal infections .
Anticancer Activity
The anticancer potential of triazole derivatives is noteworthy. Studies have shown that certain triazole-based compounds can inhibit cancer cell proliferation in various human cancer cell lines. For example, compounds similar to the one discussed have exhibited IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines . The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
